1-(4,6-Dimethyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid
Overview
Description
1-(4,6-Dimethyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid is a complex organic compound that features a benzothiazole ring fused with an azetidine ring and a carboxylic acid group
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit potent inhibition against mycobacterium tuberculosis .
Mode of Action
Benzothiazole derivatives have been shown to interact with their targets, leading to inhibition of the target organism or pathway .
Biochemical Pathways
Benzothiazole derivatives have been synthesized through various synthetic pathways including diazo-coupling, knoevenagel condensation, biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .
Result of Action
Some benzothiazole derivatives have been found to have significant anti-inflammatory and analgesic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,6-Dimethyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the initial formation of the benzothiazole ring through the reaction of 2-mercaptoaniline with acid chlorides . This intermediate can then be further reacted with azetidine derivatives under controlled conditions to form the final compound. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4,6-Dimethyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to modify the functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
1-(4,6-Dimethyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzothiazole: A simpler compound with a similar benzothiazole ring but lacking the azetidine and carboxylic acid groups.
2-Mercaptobenzothiazole: Contains a thiol group and is used as a vulcanization accelerator in rubber production.
Benzoxazole: Similar structure but with an oxygen atom replacing the sulfur atom in the thiazole ring.
Uniqueness
1-(4,6-Dimethyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid is unique due to the presence of both the azetidine ring and the carboxylic acid group, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(4,6-dimethyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-7-3-8(2)11-10(4-7)18-13(14-11)15-5-9(6-15)12(16)17/h3-4,9H,5-6H2,1-2H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSSQGHJHNKQWNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)N3CC(C3)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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